N-(2,3-dichlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O2S/c20-14-2-1-3-15(17(14)21)22-16(26)10-25-7-4-12(5-8-25)18-23-24-19(27-18)13-6-9-28-11-13/h1-3,6,9,11-12H,4-5,7-8,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUGXNMDVGCAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene moieties. For instance:
- In Vitro Studies : The compound has been evaluated against various cancer cell lines using the National Cancer Institute (NCI) protocols. Preliminary results indicate that it exhibits significant cytotoxicity against multiple cancer types, with growth inhibition percentages suggesting it could be developed into an effective anticancer agent .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. Compounds similar to N-(2,3-dichlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide have shown to disrupt signaling pathways critical for tumor growth .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been documented extensively:
- Broad-Spectrum Activity : In studies involving synthesized derivatives of oxadiazole, compounds similar to this compound demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Testing : The cytotoxic effects were assessed using standard assays like the sulforhodamine B assay, revealing promising results in inhibiting bacterial growth .
Anti-inflammatory Potential
Molecular docking studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor:
- In Silico Studies : Computational analyses have indicated that this compound could bind effectively to the active site of 5-LOX, which is involved in inflammatory processes . This positions it as a candidate for further development as an anti-inflammatory agent.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Activity Impact |
|---|---|
| Dichlorophenyl Group | Enhances lipophilicity and biological activity |
| Oxadiazole Moiety | Imparts significant anticancer properties |
| Piperidine Ring | Contributes to receptor binding affinity |
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Characterization : A recent study synthesized various oxadiazole derivatives via Mannich reactions and characterized them using NMR and mass spectrometry. The synthesized compounds showed promising antimicrobial and anticancer activities .
- Biological Evaluation : Another investigation focused on evaluating the anticancer efficacy of similar compounds against multiple human tumor cell lines using standardized protocols from the NCI .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications:
Heterocyclic Rings :
- The 1,3,4-oxadiazole in the target compound offers greater metabolic stability compared to pyrazolone in or thiadiazole in . Oxadiazoles are less prone to hydrolysis than thiadiazoles, which may degrade under acidic conditions .
- Thiophene vs. Methoxybenzyl : Thiophene’s sulfur atom enables stronger π-π interactions with aromatic residues in biological targets, whereas the 4-methoxybenzyl group in introduces steric bulk and polarizability.
Substitution Patterns: 2,3-Dichlorophenyl (target) vs. 3,4-Dichlorophenyl (): The position of chlorine atoms affects electronic distribution.
Conformational Flexibility :
- The piperidine ring in the target compound allows for torsional adjustments, unlike the rigid pyrazolone in . This flexibility could enhance binding to dynamic enzyme active sites.
Q & A
Basic: What are the common synthetic routes for this compound, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves sequential reactions to construct the oxadiazole core, followed by coupling the piperidine and acetamide moieties. Key steps include:
- Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides with carboxylic acid derivatives under dehydrating agents like POCl₃ (as seen in thiadiazole syntheses) .
- Piperidine coupling : Nucleophilic substitution or amide bond formation to attach the piperidine-thiophene-oxadiazole fragment to the acetamide backbone .
- Critical intermediates : The 1,3,4-oxadiazole-2-yl-piperidine intermediate and the dichlorophenylacetamide precursor are pivotal for structural integrity .
Basic: Which analytical techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon connectivity, especially for the oxadiazole and thiophene rings .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns of the acetamide and heterocyclic moieties .
- X-ray Crystallography : Resolves stereochemistry and packing interactions, though limited by crystal growth challenges in polycyclic systems .
Advanced: How can researchers resolve conflicting reports on this compound’s biological activity?
Methodological Answer:
-
Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .
-
Purity validation : Use HPLC or LC-MS to rule out impurities (>95% purity required) .
-
Structure-activity relationship (SAR) studies : Compare analogs (e.g., thieno[2,3-d]pyrimidine vs. oxadiazole derivatives) to identify critical functional groups .
Analog Structure Key Features Reported Activity Thienopyrimidine-oxadiazole Multi-ring system Anticancer (IC₅₀: 8–12 µM) Imidazole-thioacetamide Chlorinated phenyl groups Antimicrobial (MIC: 4–16 µg/mL)
Advanced: What strategies optimize synthesis yield while maintaining purity?
Methodological Answer:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for oxadiazole cyclization to enhance reaction rates .
- Temperature control : Maintain 80–90°C during coupling reactions to avoid side products .
- Catalyst screening : Employ Pd/C or CuI for efficient amide bond formation (yield improvement: 15–20%) .
Basic: What biological activities are reported for this compound, and what assays are used?
Methodological Answer:
- Antimicrobial activity : Tested via broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer potential : Evaluated using MTT assays on HeLa and MCF-7 cells, with IC₅₀ values indicating dose-dependent cytotoxicity .
- Enzyme inhibition : Screening against lipoxygenase or kinases via fluorometric assays .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stress testing : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C, noting decomposition points .
- Light exposure studies : Use UV-Vis spectroscopy to track photolytic changes under accelerated light conditions .
Advanced: What computational methods predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., COX-2 or EGFR) .
- Molecular dynamics (MD) simulations : GROMACS for 100-ns trajectories to assess binding stability in aqueous environments .
- QM/MM calculations : Hybrid quantum-mechanical/molecular-mechanical models to study reaction pathways at active sites .
Basic: What structural motifs influence its reactivity and bioactivity?
Methodological Answer:
- 1,3,4-Oxadiazole : Enhances electron-withdrawing properties, improving membrane permeability .
- Thiophene ring : Facilitates π-π stacking with aromatic residues in enzyme pockets .
- Piperidine spacer : Adjusts conformational flexibility, optimizing target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
